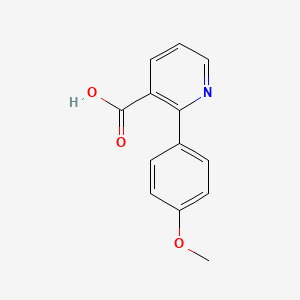

2-(4-Methoxyphenyl)nicotinic acid

Vue d'ensemble

Description

2-(4-Methoxyphenyl)nicotinic acid is an organic compound that belongs to the class of nicotinic acid derivatives It is characterized by the presence of a methoxy group attached to the phenyl ring, which is further connected to the nicotinic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)nicotinic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. In this reaction, a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated nicotinic acid under the influence of a palladium catalyst . The reaction typically requires mild conditions and is tolerant of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction. The process can be optimized by selecting appropriate boron reagents and reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Methoxyphenyl)nicotinic acid undergoes several types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Various nucleophiles can be used for substitution reactions, often in the presence of a base or catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of the carboxylic acid group results in the corresponding alcohol.

Applications De Recherche Scientifique

Biological Activities

The compound exhibits a range of biological activities that have been documented in various studies:

- Antimicrobial Activity : Research indicates that derivatives of nicotinic acid, including 2-(4-Methoxyphenyl)nicotinic acid, show significant antimicrobial properties against various bacterial strains such as Staphylococcus aureus and Escherichia coli as well as antifungal activity against Candida albicans and Aspergillus niger .

- Anti-inflammatory Properties : Studies have demonstrated that this compound can inhibit inflammatory responses, making it a candidate for treating conditions characterized by excessive inflammation .

- Analgesic Effects : The compound has been evaluated for its analgesic properties through various animal models, showing comparable efficacy to standard analgesics in pain relief assessments .

- Antioxidant Activity : The antioxidant potential of this compound has also been explored, indicating its ability to scavenge free radicals and mitigate oxidative stress .

Therapeutic Applications

Given its diverse biological activities, this compound has several therapeutic applications:

- Cardiovascular Health : Nicotinic acid derivatives are known for their lipid-lowering effects, which can be beneficial in managing hyperlipidemia and reducing cardiovascular risk factors .

- Neurological Disorders : Preliminary studies suggest potential neuroprotective effects, making it a candidate for further research in neurodegenerative diseases .

- Cancer Research : The compound's ability to induce apoptosis in certain cancer cell lines is being investigated, presenting possibilities for its use in cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- A study published in the Malaysian Journal of Science reported significant antibacterial activity against multiple pathogens, with minimum inhibitory concentrations (MICs) established through standardized testing methods .

- Another research effort focused on synthesizing novel derivatives from nicotinic acid and evaluating their biological activities, demonstrating that modifications to the nicotinic structure can enhance therapeutic properties .

Mécanisme D'action

The mechanism of action of 2-(4-Methoxyphenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

2-(4-Methoxyphenyl)nicotinic acid can be compared with other nicotinic acid derivatives, such as:

Nicotinic acid (Niacin): A well-known compound used to treat hyperlipidemia and vitamin B3 deficiency.

Methyl nicotinate: Used topically for its vasodilatory effects.

The uniqueness of this compound lies in its specific structural features, such as the methoxy group, which can impart distinct chemical and biological properties compared to other nicotinic acid derivatives.

Activité Biologique

2-(4-Methoxyphenyl)nicotinic acid, a derivative of nicotinic acid, has been the subject of investigation due to its potential biological activities. This compound features a methoxy-substituted phenyl group attached to a nicotinic acid structure, which includes a pyridine ring and a carboxylic acid group. Its molecular formula is . This article reviews the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and molecular interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits notable antimicrobial activity. A study reported that derivatives of nicotinic acid can inhibit the growth of various bacterial strains, including Gram-positive bacteria. The minimum inhibitory concentration (MIC) values for some derivatives range from 1.95 to 15.62 µg/mL against Staphylococcus epidermidis and Staphylococcus aureus, suggesting that modifications to the nicotinic acid structure can enhance antimicrobial potency .

| Compound Name | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 2-(4-MPN)A | 1.95 | Staphylococcus epidermidis |

| 7.81 | Staphylococcus aureus |

While specific mechanisms for this compound are not fully elucidated, it is hypothesized that similar compounds may act as ligands for nicotinic receptors, influencing cellular signaling pathways . The presence of the methoxy group may enhance lipophilicity, facilitating better membrane penetration and interaction with biological targets.

Therapeutic Applications

Nicotinic acid derivatives have been explored for their cardiovascular benefits. Traditional nicotinic acid has been shown to improve lipid profiles by increasing high-density lipoprotein (HDL) levels while lowering low-density lipoprotein (LDL) and triglycerides . Given the structural similarities, this compound may possess similar lipid-modulating effects.

Case Study: Lipid Modulation

In clinical studies involving nicotinic acid, significant reductions in total cholesterol and triglyceride levels were observed. For instance, in the Coronary Drug Project, patients receiving high doses of nicotinic acid showed improved outcomes post-myocardial infarction . Future studies could investigate whether this compound can replicate these effects.

Molecular Docking Studies

Molecular docking studies have been conducted to predict the interactions between this compound and various biological targets. These studies suggest that the compound may bind effectively to certain receptors involved in lipid metabolism and inflammation . This binding affinity could be crucial for its potential therapeutic applications.

Safety and Toxicity

The safety profile of this compound remains largely unexplored. Caution is advised when handling this compound in laboratory settings due to its structural complexity and potential unknown effects . Standard safety protocols should be followed to mitigate risks associated with organic compounds.

Conclusion and Future Directions

The biological activity of this compound presents exciting opportunities for further research in medicinal chemistry. Its antimicrobial properties and potential cardiovascular benefits warrant detailed investigations through in vitro and in vivo studies. Future research should focus on elucidating its mechanisms of action, optimizing its structure for enhanced efficacy, and assessing its safety profile comprehensively.

This compound represents a promising candidate for developing new therapeutic agents targeting microbial infections and dyslipidemia. Further exploration could lead to significant advancements in pharmacotherapy based on nicotinic acid derivatives.

Propriétés

IUPAC Name |

2-(4-methoxyphenyl)pyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-17-10-6-4-9(5-7-10)12-11(13(15)16)3-2-8-14-12/h2-8H,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCJJGJJNZDKBSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC=N2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680760 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1225539-80-9 | |

| Record name | 2-(4-Methoxyphenyl)pyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680760 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.